![molecular formula C8H10N2O2S B13154236 5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of S-methylisothiourea hemisulfate salt with diethyl ethoxymethylenemalonate in ethanol. The reaction conditions, such as feed ratio, reaction temperature, and reaction time, are optimized to improve the yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but with an ester group instead of a carboxylic acid group.
2-Methylthio-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester: Another similar compound with a hydroxyl group at the 4-position and an ethyl ester group at the 5-position.
Uniqueness
5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC名 |
5-methyl-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-5-3-9-6(4-13-2)10-7(5)8(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChIキー |
AFIFXJZNHJJDFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C(=O)O)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


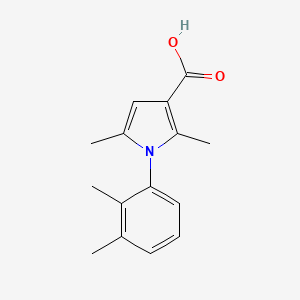
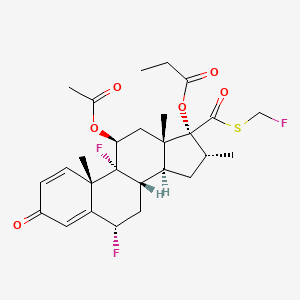
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
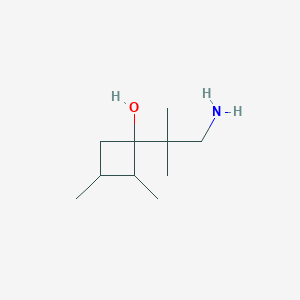
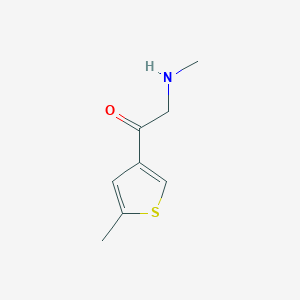
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
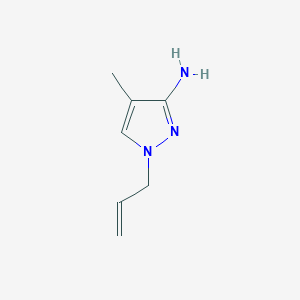
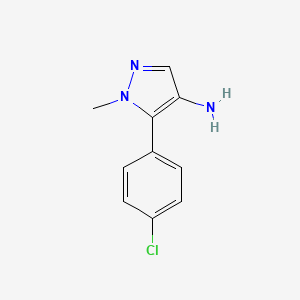

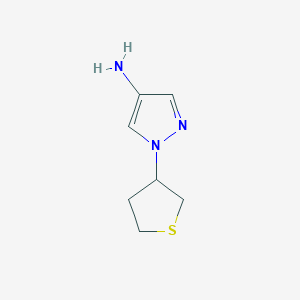
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)

